tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate
CAS No.: 615556-98-4
Cat. No.: VC20519320
Molecular Formula: C18H37O7PSi
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 615556-98-4 |
|---|---|
| Molecular Formula | C18H37O7PSi |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoate |
| Standard InChI | InChI=1S/C18H37O7PSi/c1-17(2,3)24-16(20)12-15(25-27(9,10)18(4,5)6)11-14(19)13-26(21,22-7)23-8/h15H,11-13H2,1-10H3 |
| Standard InChI Key | XBCOWFFQISKOSJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CC(CC(=O)CP(=O)(OC)OC)O[Si](C)(C)C(C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a hexanoate skeleton substituted at the third and sixth positions. The tert-butyl(dimethyl)silyl (TBS) group at position 3 acts as a protective moiety, shielding the hydroxyl group from undesired reactions during synthesis. At position 6, the dimethoxyphosphoryl group introduces electrophilic character, enabling nucleophilic substitutions. The carbonyl group at position 5 facilitates condensation reactions, while the tert-butyl ester at the terminal carboxyl group enhances solubility in nonpolar solvents.
Key Functional Groups:
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Tert-butyl(dimethyl)silyl ether (TBS-O-): Provides steric bulk and stability under basic conditions.
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Dimethoxyphosphoryl (-PO(OCH)): Enhances reactivity toward nucleophiles.
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β-Keto ester (-CO-O-tert-butyl): Participates in enolate formation and Michael additions.
Synthesis and Manufacturing
Optimization Challenges:
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Diastereoselectivity: Achieving high de requires precise control of reaction temperature (–78°C to 0°C) and solvent polarity.
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Purification: Chromatography or crystallization from n-heptane isolates the desired isomer .
Reactivity and Applications
Chemical Reactivity
The compound’s functional groups enable diverse transformations:
| Reaction Type | Conditions | Product |
|---|---|---|
| Silyl Ether Hydrolysis | HF·pyridine or TBAF in THF | Free hydroxyl group |
| Phosphoryl Substitution | Nucleophiles (e.g., amines) | Phosphoramidates or thiophosphates |
| Keto-Ester Condensation | LDA/THF, aldehydes | Cross-conjugated enones |
Pharmaceutical Relevance
As a statin intermediate, the compound’s phosphorylation site mimics HMG-CoA reductase substrates, enabling inhibition studies. Analogues with triphenylphosphanylidene groups (e.g., Methyl (3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-6-(triphenylphosphanylidene)hexanoate) demonstrate antiviral activity, suggesting potential repurposing .
Comparative Analysis of Analogues
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Methyl (3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-6-(triphenylphosphanylidene)hexanoate | Phosphanylidene group; higher lipophilicity | |
| Methyl (R)-3-t-butyldimethylsilyloxy-6-dimethoxyphosphinyl-5-oxohexanoate | Phosphinyl vs. phosphoryl; reduced steric bulk |
The tert-butyl/dimethoxyphosphoryl combination in the target compound offers balanced reactivity and stability compared to analogues .
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